molecular formula C39H60N8O9 B10850267 H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH

H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH

Cat. No.: B10850267
M. Wt: 784.9 g/mol
InChI Key: AHEGGNDTVLEUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in its DL form, indicating the presence of both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tryptophan, altering the peptide’s properties.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH: has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Materials Science: Utilized in the development of peptide-based materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary structures, such as alpha-helices or beta-sheets, which are crucial for its function.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-OH: Lacks the xiThr residue, which may alter its biological activity.

    H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-Ser-OH: Contains serine instead of xiThr, potentially affecting its chemical reactivity.

Uniqueness

H-DL-Leu-DL-Val-DL-Val-DL-Ala-DL-Pro-DL-Trp-DL-xiThr-OH: is unique due to the presence of the xiThr residue, which can introduce distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C39H60N8O9

Molecular Weight

784.9 g/mol

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C39H60N8O9/c1-19(2)16-26(40)33(49)44-31(21(5)6)37(53)45-30(20(3)4)36(52)42-22(7)38(54)47-15-11-14-29(47)35(51)43-28(34(50)46-32(23(8)48)39(55)56)17-24-18-41-27-13-10-9-12-25(24)27/h9-10,12-13,18-23,26,28-32,41,48H,11,14-17,40H2,1-8H3,(H,42,52)(H,43,51)(H,44,49)(H,45,53)(H,46,50)(H,55,56)

InChI Key

AHEGGNDTVLEUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.